molecular formula C13H15N5O2 B11850133 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11850133
M. Wt: 273.29 g/mol
InChI Key: VWAHBMXRWHUIBQ-UHFFFAOYSA-N
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Description

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring, with a piperidine carboxylic acid moiety

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(3-pyrazol-1-ylpyrazin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9H2,(H,19,20)

InChI Key

VWAHBMXRWHUIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN=C2N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the introduction of the pyrazine ring and finally the piperidine carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid have been tested for their efficacy against various viruses, including influenza and herpes simplex virus. A notable study demonstrated that certain pyrazole compounds reduced viral plaque formation significantly, suggesting their potential as antiviral agents .
  • Anticancer Properties :
    Research has also suggested that pyrazole-containing compounds could inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the piperidine ring enhanced cytotoxicity against specific cancer cell lines . The incorporation of the pyrazinyl group is believed to play a critical role in enhancing these properties.
  • Neurological Disorders :
    The compound's potential as a therapeutic agent for neurological disorders has been explored, particularly its interaction with histamine receptors. It has been shown to modulate receptor activity, which could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .

Agricultural Applications

  • Pesticidal Activity :
    Pyrazole derivatives have been investigated for their use as pesticides due to their ability to disrupt the nervous systems of pests. Compounds structurally related to 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid have shown promising results in controlling agricultural pests while minimizing harm to beneficial insects .
  • Plant Growth Regulators :
    There is emerging evidence that certain pyrazole derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors. These compounds may enhance photosynthetic efficiency and improve crop yields under suboptimal conditions.

Materials Science Applications

  • Polymer Chemistry :
    The incorporation of pyrazole moieties into polymers has been studied for developing materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing such heterocycles can exhibit improved performance in various applications, including coatings and adhesives .
  • Nanotechnology :
    Pyrazole derivatives are being explored for their potential in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanoparticles with targeted therapeutic effects.

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Significant reduction in viral plaque formation by pyrazole derivatives.
Anticancer Properties Enhanced cytotoxicity against cancer cell lines through structural modifications.
Pesticidal Activity Effective control of agricultural pests with minimal impact on beneficial insects.
Polymer Chemistry Improved thermal stability and mechanical properties in polymers containing pyrazole moieties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-4-yl)pyrazin-2-amine: Another pyrazole-pyrazine compound with different functional groups.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct biological activities.

Uniqueness

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of pyrazole, pyrazine, and piperidine carboxylic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid, identified by its CAS number 1707372-96-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid is characterized by the following:

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 273.29 g/mol
  • Functional Groups : Contains pyrazole and piperidine moieties which are often associated with various biological activities.

Research indicates that compounds containing pyrazole and piperidine rings exhibit a range of biological activities, including:

  • Enzyme Inhibition : Many piperidine derivatives act as inhibitors for various enzymes, potentially impacting metabolic pathways.
  • Anticancer Activity : The presence of pyrazole has been linked to anticancer properties, as seen in similar compounds targeting cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved the evaluation of pyrazolo[1,5-a]pyrimidine derivatives which showed promising results against various cancer types, suggesting that 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid may exhibit similar properties .

Enzymatic Inhibition

The compound's structural characteristics suggest it may inhibit specific enzymes involved in metabolic processes. For example, compounds with related structures have been found to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is implicated in various diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrazolo[1,5-a]pyrimidinesAnticancerInduced apoptosis in cancer cell lines
Piperidine derivativesEnzyme inhibitionInhibited soluble epoxide hydrolase activity
HDAC inhibitorsAntiproliferativeShowed significant growth inhibition in cancer cells

These findings indicate a trend where compounds with similar structural features to 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid possess notable biological activities.

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